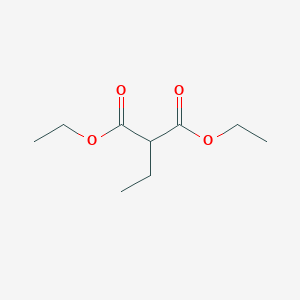![molecular formula C7H6ClN3O2S B046051 2-クロロイミダゾ[1,2-a]ピリジン-3-スルホンアミド CAS No. 112566-17-3](/img/structure/B46051.png)
2-クロロイミダゾ[1,2-a]ピリジン-3-スルホンアミド
概要
説明
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide is a chemical compound with the molecular formula C7H6ClN3O2S. It is characterized by the presence of a chloro group, an imidazo[1,2-a]pyridine ring, and a sulfonamide group.
科学的研究の応用
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions
Common Reagents and Conditions
Common reagents used in reactions with 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide include bases, acids, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the oxidation state of the compound .
作用機序
The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro group and imidazo[1,2-a]pyridine ring may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
- 2-Chloroimidazo[1,2-a]pyridine-3-carboxamide
- 2-Chloroimidazo[1,2-a]pyridine-3-thiol
Uniqueness
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXPRKKQWHQWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560101 | |
| Record name | 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112566-17-3 | |
| Record name | 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroimidazo[1,2-α]pyridine- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide a significant compound in agricultural chemistry?
A: 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide is a crucial building block in synthesizing sulfonylurea herbicides, specifically imazosulfuron. [, ]. These herbicides are vital for controlling weeds in various crops. The compound's structure allows for further modifications, leading to the development of imazosulfuron derivatives with potentially enhanced herbicidal properties [].
Q2: Can you describe the synthetic route for 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide and its subsequent use in producing imazosulfuron?
A: The synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide starts with 2-aminopyridine reacting with chlorosulfonic acid, followed by ammonolysis [, ]. This intermediate then reacts with a phenyl chloroformate-activated sulfonamide, ultimately leading to imazosulfuron upon addition of specific 2-aminopyrimidine derivatives []. Researchers have dedicated efforts to optimize this synthesis, aiming for improved yield and reduced reaction times [].
Q3: What are the primary degradation pathways of imazosulfuron in the environment, and how does this relate to 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide?
A: Research indicates that imazosulfuron undergoes degradation through the cleavage of its sulfonylurea bond, both in aerobic and anaerobic conditions []. This degradation results in the formation of 2-amino-4,6-dimethoxypyrimidine, 2-chloroimidazo[1,2-α]pyridine-3-sulfonamide (the compound in question), and other metabolites []. Understanding the degradation pathway of imazosulfuron, particularly the role of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide as a degradation product, is crucial for assessing the environmental impact and persistence of this herbicide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)

![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)


